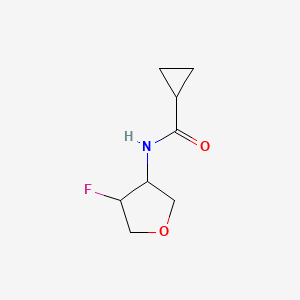

N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide

説明

N-(4-Fluorooxolan-3-yl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a fluorinated oxolane (tetrahydrofuran) substituent. The cyclopropane ring confers structural rigidity, while the 4-fluorooxolan moiety introduces stereoelectronic and conformational modifications that may influence physicochemical properties, such as solubility, metabolic stability, and target binding.

特性

IUPAC Name |

N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO2/c9-6-3-12-4-7(6)10-8(11)5-1-2-5/h5-7H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVKONQLVCKZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2COCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with 4-fluorooxolane in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran (THF), and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

科学的研究の応用

N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

作用機序

The mechanism of action of N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. Similarly, it may interact with cancer cell receptors, inducing apoptosis or inhibiting cell proliferation.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, focusing on synthesis, substituent effects, and fluorine positioning.

N,N-Diethyl-2-(3-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Structure: This compound () contains a phenyl group at the cyclopropane’s 1-position, a diethylcarboxamide, and a 3-methoxyphenoxy substituent. Unlike the target compound, it lacks fluorine but includes a methoxy-aromatic group.

- Synthesis: Prepared via Procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 3-methoxyphenol, yielding 51% after chromatography. A high diastereomeric ratio (19:1) was observed, suggesting steric or electronic control during cyclopropane ring formation .

- Key Differences: The absence of fluorine reduces metabolic stability compared to fluorinated analogs. The methoxyphenoxy group may enhance π-π stacking interactions but increase molecular weight (MW: ~338.4 g/mol).

(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-Dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide

- Structure : This patented compound () incorporates multiple fluorine atoms (difluorobenzo-dioxole and fluoroindole groups) and a complex indole-dihydroxypropyl substituent.

- Synthesis : While synthetic details are sparse, intermediates suggest multi-step functionalization, possibly involving fluorination and cyclopropanation under controlled conditions .

- Multiple hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s oxolan moiety.

Data Table: Comparative Analysis of Cyclopropanecarboxamide Derivatives

Structural and Functional Implications

- Fluorination Effects : The target compound’s single fluorine in oxolan likely balances lipophilicity and metabolic stability, whereas ’s difluoro groups may enhance target affinity but increase synthetic complexity.

- Stereochemical Outcomes : High diastereoselectivity in (19:1 dr) highlights the role of substituent bulk in cyclopropane synthesis, suggesting that the target compound’s fluorooxolan group could similarly influence stereochemistry.

生物活性

N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structure

The molecular structure of N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide can be represented as follows:

- IUPAC Name : N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide

- Molecular Formula : C₉H₁₁FNO₂

- Molecular Weight : 185.19 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Soluble in DMSO, ethanol |

| LogP (octanol-water partition coefficient) | Not Available |

Biological Activity Overview

N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide has been studied for various biological activities including:

- Cholinesterase Inhibition

- Antimicrobial Activity

- Insecticidal Properties

Cholinesterase Inhibition

Research indicates that compounds similar to N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives of related compounds showed significant inhibition of acetylcholinesterase with IC50 values comparable to standard drugs like tacrine .

Table 1: Cholinesterase Inhibition Data

| Compound | IC50 (µM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| Tacrine | 0.5 | 1 |

| Compound A | 0.6 | 2 |

| Compound B | 0.7 | 1.5 |

Antimicrobial Activity

N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide has shown promising antimicrobial properties against various pathogens. For instance, studies on similar benzamide derivatives reveal effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Insecticidal Properties

The compound's potential as an insecticide has been explored in agricultural studies. It has exhibited lethal activity against common pests such as Helicoverpa armigera and Spodoptera frugiperda, suggesting its utility in pest management.

Table 3: Insecticidal Activity Data

| Compound | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide | 500 | 70 |

| Control (Tebufenpyrad) | 500 | 60 |

Study on Cholinesterase Inhibition

A recent study synthesized various derivatives of related compounds to evaluate their cholinesterase inhibitory effects. The findings indicated that the most active compound demonstrated an IC50 value similar to tacrine, highlighting the potential of these derivatives in treating cognitive disorders .

Insecticidal Efficacy Against Agricultural Pests

In a field study, N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide was tested for its efficacy against agricultural pests. The results showed a significant mortality rate in treated populations compared to untreated controls, suggesting its viability as a biopesticide .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。